molecular formula C21H19N3O4 B8395766 3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine

3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine

Cat. No. B8395766
M. Wt: 377.4 g/mol
InChI Key: BBWBOARGFZGVEC-UHFFFAOYSA-N
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Patent
US08017611B2

Procedure details

TFA (10 ml) was added to 3-[4-[(2,4-dimethoxyphenyl)methoxy]-1,3-benzoxazol-2-yl]pyridin-2-amine (1.4 g). The resulting solution was stirred at 25° C. for 2 hours. The TFA was evaporated under reduced pressure. Toluene was added and the mixture was evaporated. The solid was triturated with water. The pH was adjusted to 7 with a 30% solution of ammonia. The solid was filtered and washed with water, diethyl ether and dried under reduced pressure to afford 2-(2-amino-3-pyridyl)-1,3-benzoxazol-4-ol (617 mg) as a solid. NMR Spectrum: (DMSOd6): 6.74-6.83 (m, 2H), 7.18 (d, 1H), 7.23 (dd, 1H), 7.84 (bs, 2H), 8.20 (d, 1H), 8.26 (d, 1H), 10.43 (s, 1H); Mass spectrum: M+H+ 228
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[O:12][C:13]1[C:18]2[N:19]=[C:20]([C:22]3[C:23]([NH2:28])=[N:24][CH:25]=[CH:26][CH:27]=3)[O:21][C:17]=2[CH:16]=[CH:15][CH:14]=1>C(O)(C(F)(F)F)=O>[NH2:28][C:23]1[C:22]([C:20]2[O:21][C:17]3[C:18](=[C:13]([OH:12])[CH:14]=[CH:15][CH:16]=3)[N:19]=2)=[CH:27][CH:26]=[CH:25][N:24]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)COC1=CC=CC2=C1N=C(O2)C=2C(=NC=CC2)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The TFA was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene was added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
The solid was triturated with water
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water, diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=CC=C1C=1OC=2C(N1)=C(C=CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 617 mg
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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